molecular formula C7H6FNO B1630834 (E)-2-Fluorobenzaldehyde oxime CAS No. 24652-66-2

(E)-2-Fluorobenzaldehyde oxime

Cat. No. B1630834
M. Wt: 139.13 g/mol
InChI Key: YPVOCNRPBFPDLO-WEVVVXLNSA-N
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Patent
US05114936

Procedure details

In 1 liter dichloromethane was dissolved 55.0 g 2-fluorobenzaldehyde oxime at room temperature with stirring. The resulting solution was cooled to -10° C. and Cl2 was bubbled in at such a rate to maintain temperature below 15° C. After a dark blue color was generated (2-3 minutes) a solution of triethylamine (50 ml) in dichloromethane (100 ml) was added dropwise concurrently with Cl2 addition. When the reaction mixture had maintained a yellow color, additions of the triethylamine solution and Cl2 were discontinued. Concentration of the reaction mixture left an oil which was dissolved in ether and washed four times with 3N HCl followed by a final wash with brine. The organic layer was dried (MgSO4), filtered and concentrated in vacuo to give 60.0 g of 2-fluoro-N-hydroxybenzenecarboximidoyl chloride as an oil which solidified on standing.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH:4]=[N:5][OH:6].[Cl:11]CCl>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:11])=[N:5][OH:6]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
FC1=C(C=NO)C=CC=C1
Name
Quantity
1 L
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Cl2 was bubbled in at such a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain temperature below 15° C
CUSTOM
Type
CUSTOM
Details
(2-3 minutes)
Duration
2.5 (± 0.5) min
ADDITION
Type
ADDITION
Details
was added dropwise concurrently with Cl2 addition
TEMPERATURE
Type
TEMPERATURE
Details
When the reaction mixture had maintained a yellow color, additions of the triethylamine solution and Cl2
WAIT
Type
WAIT
Details
Concentration of the reaction mixture left an oil which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ether
WASH
Type
WASH
Details
washed four times with 3N HCl
WASH
Type
WASH
Details
a final wash with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(=NO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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